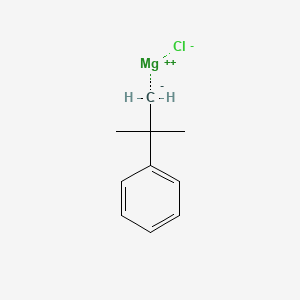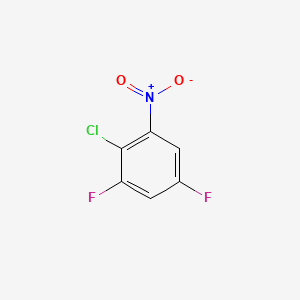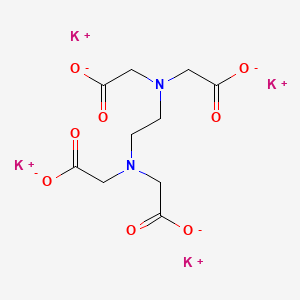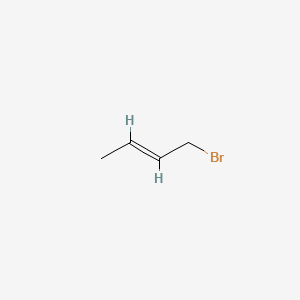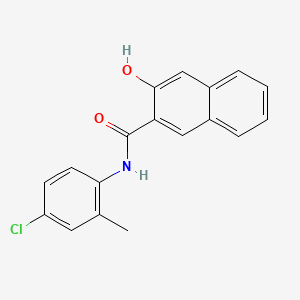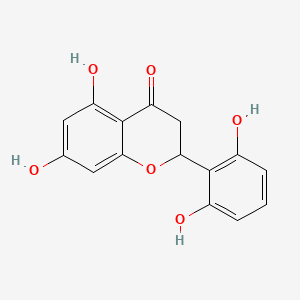
2',5,6',7-Tetrahydroxyflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5,6’,7-Tetrahydroxyflavanone is a natural flavonoid. It has been found to inhibit lipid peroxide formation induced by adenosine diphosphate and reduced nicotinamide adenine dinucleotide phosphate in rat liver homogenate .
Molecular Structure Analysis
The molecular formula of 2’,5,6’,7-Tetrahydroxyflavanone is C15H10O6. It has a molecular weight of 286.23600. The compound has a density of 1.654g/cm3 and a boiling point of 589ºC at 760 mmHg .Physical And Chemical Properties Analysis
2’,5,6’,7-Tetrahydroxyflavanone has a molecular weight of 286.23600, a density of 1.654g/cm3, and a boiling point of 589ºC at 760 mmHg . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Allelopathic Potential
2',5,6',7-Tetrahydroxyflavanone and its derivatives have shown potential in allelopathy. For instance, isoflavanones isolated from the root exudate of Desmodium uncinatum demonstrated an ability to induce germination of seeds from the parasitic weed Striga hermonthica, and moderate inhibition of radical growth. This suggests a role in plant interaction and natural weed control mechanisms (Tsanuo et al., 2003).
Antibacterial Activity
Flavanones, including this compound, have been studied for their antibacterial properties. A study comparing various flavanones found that those with specific structural features, such as 2',4'- or 2',6'-dihydroxylation of the B ring and 5,7-dihydroxylation of the A ring, showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) (Tsuchiya et al., 1997).
Phytochemistry and Synthesis
The synthesis and structural analysis of various tetrahydroxyflavanones, including this compound, have been a significant area of research. These studies contribute to our understanding of flavanone chemistry and potential applications in pharmaceuticals and other fields (ObaraHeitaro et al., 1973).
Potential Antioxidant Properties
Research has focused on the antioxidant properties of flavonoids, including tetrahydroxyflavanones. These compounds, due to their structural features, have attracted interest as beneficial dietary constituents and active components in herbal medicines. Their potential as antioxidants highlights their importance in health-related applications (Hanson, 2016).
Fluorescence Properties
Studies have investigated the fluorescence properties of flavanone derivatives, including hydroxylated versions like this compound. These properties are significant for their potential applications in biochemical and medical research (Li et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2’,5,6’,7-Tetrahydroxyflavanone is the free radicals in the body . It has been shown to have excellent free radical scavenging effect .
Mode of Action
2’,5,6’,7-Tetrahydroxyflavanone interacts with its targets by scavenging free radicals . This interaction results in a reduction of oxidative stress in the body, which can lead to various health benefits .
Biochemical Pathways
The antioxidant activity of 2’,5,6’,7-Tetrahydroxyflavanone affects the oxidative stress pathway . By scavenging free radicals, it reduces oxidative stress, which can have downstream effects on various biological processes, including inflammation and aging .
Pharmacokinetics
It is known to be soluble in various organic solvents, which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2’,5,6’,7-Tetrahydroxyflavanone’s action primarily involve the reduction of oxidative stress. By scavenging free radicals, it can prevent cellular damage caused by oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’,5,6’,7-Tetrahydroxyflavanone. For example, its antioxidant activity can be affected by the presence of other antioxidants or pro-oxidants in the environment . .
Biochemische Analyse
Biochemical Properties
2’,5,6’,7-Tetrahydroxyflavanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It exhibits strong antioxidant activity by scavenging free radicals and binding metal ions. This compound interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity and thereby protecting cells from oxidative damage. Additionally, 2’,5,6’,7-Tetrahydroxyflavanone can inhibit the activity of enzymes responsible for generating free radicals, further contributing to its antioxidant properties .
Cellular Effects
2’,5,6’,7-Tetrahydroxyflavanone exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s ability to combat oxidative stress. Furthermore, 2’,5,6’,7-Tetrahydroxyflavanone can inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 2’,5,6’,7-Tetrahydroxyflavanone involves its interaction with various biomolecules. It binds to specific sites on enzymes and proteins, altering their activity. For example, it can inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. Additionally, 2’,5,6’,7-Tetrahydroxyflavanone can modulate gene expression by interacting with transcription factors such as Nrf2 and NF-κB, leading to changes in the expression of genes involved in antioxidant defense and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,5,6’,7-Tetrahydroxyflavanone have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its antioxidant activity may decrease upon prolonged exposure to light and air. Studies have shown that 2’,5,6’,7-Tetrahydroxyflavanone can maintain its protective effects on cellular function for extended periods, but its efficacy may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 2’,5,6’,7-Tetrahydroxyflavanone vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as reducing oxidative stress, inflammation, and tumor growth. At high doses, it may cause toxic or adverse effects, including liver damage and gastrointestinal disturbances. The threshold for these effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
2’,5,6’,7-Tetrahydroxyflavanone is involved in various metabolic pathways, including the flavonoid biosynthesis pathway. It interacts with enzymes such as chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase, which are crucial for the biosynthesis of flavonoids. This compound can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
Within cells and tissues, 2’,5,6’,7-Tetrahydroxyflavanone is transported and distributed through specific transporters and binding proteins. It can interact with transporters such as P-glycoprotein and multidrug resistance-associated proteins, influencing its localization and accumulation. This compound’s distribution within tissues is also affected by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2’,5,6’,7-Tetrahydroxyflavanone is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial DNA from damage .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2',5,6',7-Tetrahydroxyflavanone can be achieved through a multi-step process involving the conversion of a starting material into the desired product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetone", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde and acetone in the presence of sodium hydroxide to form 4-hydroxychalcone.", "Step 2: Alkylation of 4-hydroxychalcone with ethyl acetoacetate in the presence of hydrochloric acid to form 2',4,5,6,7-pentahydroxyflavanone.", "Step 3: Reduction of 2',4,5,6,7-pentahydroxyflavanone with sodium borohydride in the presence of acetic acid to form 2',5,6',7-tetrahydroxyflavanone.", "Step 4: Purification of the product by recrystallization from ethanol." ] } | |
CAS-Nummer |
80604-16-6 |
Molekularformel |
C15H12O6 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
(2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-5,13,16-19H,6H2/t13-/m0/s1 |
InChI-Schlüssel |
TWELZOKMSAJRKP-ZDUSSCGKSA-N |
Isomerische SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |
Kanonische SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |
Andere CAS-Nummern |
80604-16-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



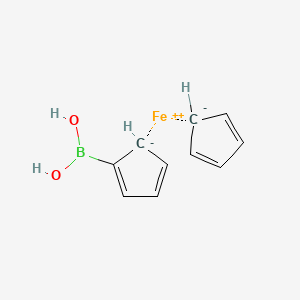
![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)
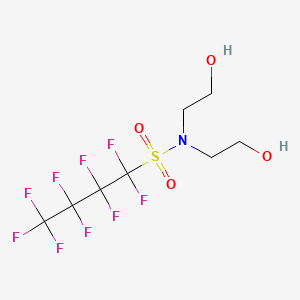
![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)
